molecular formula C18H18N2O B12940424 2-Phenoxy-4-phenyl-5-propyl-1H-imidazole CAS No. 64792-48-9

2-Phenoxy-4-phenyl-5-propyl-1H-imidazole

Cat. No.: B12940424
CAS No.: 64792-48-9
M. Wt: 278.3 g/mol
InChI Key: BETPSQWLDCIKLW-UHFFFAOYSA-N
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Description

2-Phenoxy-4-phenyl-5-propyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with phenoxy, phenyl, and propyl groups. Imidazoles are a class of compounds known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-4-phenyl-5-propyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. This reaction can be catalyzed by Brønsted acidic ionic liquids such as diethyl ammonium hydrogen phosphate . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-4-phenyl-5-propyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-Phenoxy-4-phenyl-5-propyl-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenoxy-4-phenyl-5-propyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their function. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-4-phenyl-5-propyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

64792-48-9

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

2-phenoxy-4-phenyl-5-propyl-1H-imidazole

InChI

InChI=1S/C18H18N2O/c1-2-9-16-17(14-10-5-3-6-11-14)20-18(19-16)21-15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,19,20)

InChI Key

BETPSQWLDCIKLW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(N1)OC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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